molecular formula C14H20ClN B1424888 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine CAS No. 1178766-30-7

2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine

Cat. No. B1424888
M. Wt: 237.77 g/mol
InChI Key: HPQHKFRYWGPIRF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine, also known as 4-CPCE, is a cyclohexylamine derivative of the phenyl-4-chlorophenyl ring. It is a synthetic molecule with a wide range of applications in scientific research. 4-CPCE is a common reagent used in organic chemistry, and is also used in pharmaceutical research, as well as in the synthesis of a variety of compounds.

Scientific Research Applications

1. Benzyne Cyclisation and Carbanion Activation

Research by Kessar, Nadir, Singh, and Gupta (1978) explored cyclisation reactions involving chlorophenyl compounds. Although their study did not directly involve 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine, it examined similar chlorophenyl structures, contributing to the understanding of their reactivity and potential in cyclisation reactions (Kessar et al., 1978).

2. Functionalized Schiff Bases and Complexes with Metal Ions

Brianese, Casellato, Tamburini, Tomasin, and Vigato (1998) conducted research on Schiff bases involving 4-chlorophenol, which shares structural similarities with 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine. Their study may offer insights into potential complexation and applications in metal ion coordination (Brianese et al., 1998).

3. Synthesis and Characterization of Amine Complexes

Amirnasr, Schenk, Gorji, and Vafazadeh (2001) synthesized and characterized Co(III) complexes involving various amines. Their methodologies and findings could provide a basis for synthesizing and studying complexes of 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine with metals (Amirnasr et al., 2001).

4. Kinetics and Mechanisms in Reactions with Alicyclic Amines

Castro, Leandro, Quesieh, and Santos (2001) investigated the kinetics of reactions involving chlorophenyl and alicyclic amines. This study might offer insights into the reaction kinetics of 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine in similar settings (Castro et al., 2001).

properties

IUPAC Name

2-(4-chlorophenyl)-1-cyclohexylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h6-9,12,14H,1-5,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQHKFRYWGPIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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